molecular formula C13H8F2N2O3S B12493732 2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B12493732
M. Wt: 310.28 g/mol
InChI Key: BILDVZNRVBDNDV-UHFFFAOYSA-N
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Description

2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of 2,5-difluoroaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized using a base, such as sodium hydroxide, to yield the benzothiadiazine ring system. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been extensively studied for its applications in various scientific fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
  • 2-(2,6-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
  • 2-(3,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

The uniqueness of 2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide lies in its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This compound has shown distinct properties compared to its analogs, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C13H8F2N2O3S

Molecular Weight

310.28 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C13H8F2N2O3S/c14-8-5-6-9(15)11(7-8)17-13(18)16-10-3-1-2-4-12(10)21(17,19)20/h1-7H,(H,16,18)

InChI Key

BILDVZNRVBDNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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